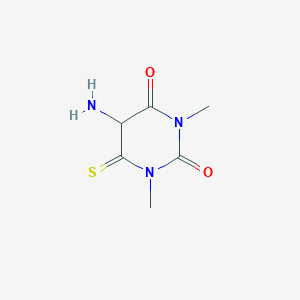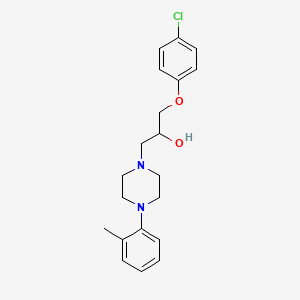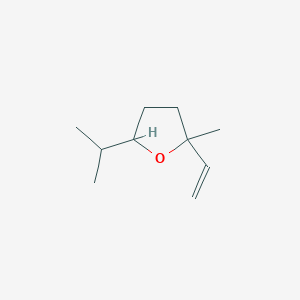![molecular formula C10H9N3O2 B14481515 Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- CAS No. 68272-09-3](/img/structure/B14481515.png)
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is an organic compound with a complex structure that includes an acetamide group and a cyanophenylmethylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- typically involves the reaction of acetamide with cyanophenylmethyleneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, H₂SO₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may negatively regulate the expression of certain operons by inhibiting the action of regulatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent but not prepared from acetamide.
Uniqueness
Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is unique due to its complex structure and the presence of both acetamide and cyanophenylmethylene groups
Propriétés
Numéro CAS |
68272-09-3 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14) |
Clé InChI |
TZZUEDDGCGIIBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NOCC(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


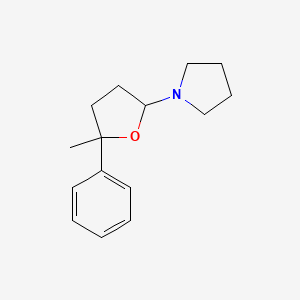
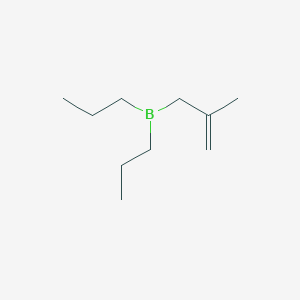
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
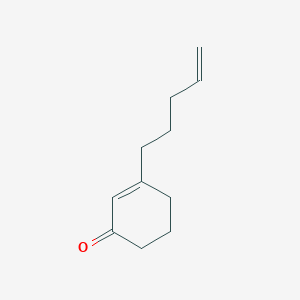

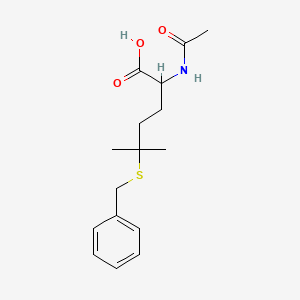
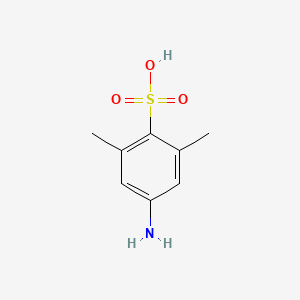
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
